N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiazolopyrimidine derivatives have been synthesized through various chemical reactions, contributing to the development of new compounds with potential biological activities. For instance, novel synthetic routes have led to the creation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides, showcasing the versatility of thiazolopyrimidines as synthons for preparing biologically relevant heterocycles (El-Meligie et al., 2020).
Biological Activities
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that thiazolopyrimidine derivatives exhibit significant antimicrobial and anti-inflammatory properties. For example, certain compounds synthesized from thiazolopyrimidine backbones have shown comparable or even superior activity against various bacterial strains, including Bacillus strains, to known antibiotics like ampicillin (Lahsasni et al., 2018). Additionally, these compounds have been found to possess greater anti-inflammatory potency than standard drugs in specific studies, highlighting their potential therapeutic applications.
Anticancer Activity
The exploration into thiazolopyrimidine derivatives has also extended into the realm of anticancer research. Various derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. For instance, certain N-5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and shown to exhibit antimicrobial activity, suggesting a potential avenue for anticancer exploration (Gein et al., 2015).
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound might interact with enzymes or receptors that bind purine bases.
Mode of Action
Given its structural similarity to purine bases, it might interfere with the normal functioning of purine-binding enzymes or receptors, leading to altered cellular processes .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . This suggests that the compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities . This suggests that the compound might have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBJDVWLPVBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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